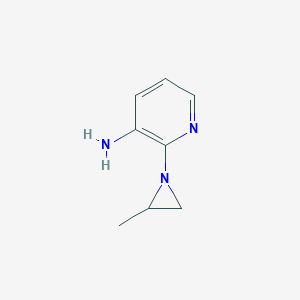
2-(2-Methylaziridin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylaziridin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H11N3 This compound features a pyridine ring substituted with a 2-methylaziridin-1-yl group at the 2-position and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylaziridin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylaziridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylaziridin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with the aziridine ring opened.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methylaziridin-1-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylaziridin-1-yl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-(2-Methylaziridin-1-yl)pyridin-3-amine can be compared with other similar compounds such as:
2-Aminopyridine: Lacks the aziridine ring, making it less reactive in certain chemical reactions.
2-Methylaziridine:
Imidazo[1,2-a]pyridine derivatives: These compounds have a fused ring system, offering different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(2-methylaziridin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H11N3/c1-6-5-11(6)8-7(9)3-2-4-10-8/h2-4,6H,5,9H2,1H3 |
Clé InChI |
LVEIHKKXUMIDOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


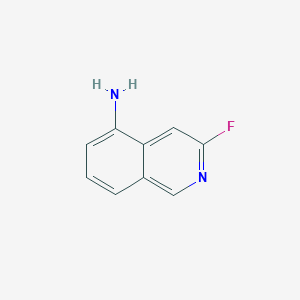
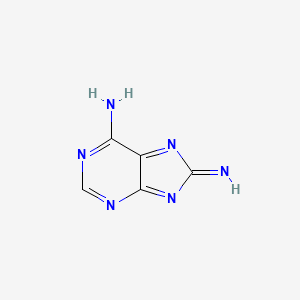
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)

![Cyclopenta[a]indene](/img/structure/B11921763.png)
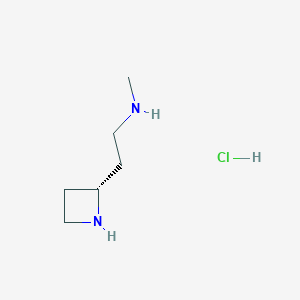

![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
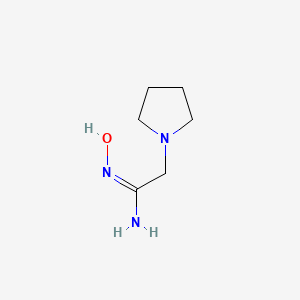
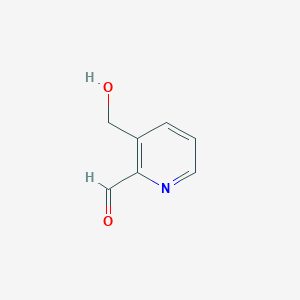
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)


